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Compound of Interest

Compound Name: PF-06767832

Cat. No.: B610010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1

muscarinic acetylcholine receptor (mAChR), with additional agonist activity (PAM-agonist).

Developed by Pfizer for neuroscience research, this compound has demonstrated potential in

preclinical models for treating cognitive deficits associated with disorders like Alzheimer's

disease and schizophrenia. It enhances the signal of the endogenous neurotransmitter

acetylcholine by binding to an allosteric site on the M1 receptor. The M1 receptor, a Gq/11-

coupled G-protein coupled receptor (GPCR), upon activation, stimulates phospholipase C

(PLC), leading to downstream signaling cascades. This document provides comprehensive

information on the procurement, handling, and application of PF-06767832 in preclinical

research, including detailed experimental protocols and key in vitro and in vivo data.

Supplier and Purchasing Information
PF-06767832 is available for research purposes through various chemical suppliers. It is often

listed as a Pfizer-developed compound.

Primary Supplier Information:
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Supplier Catalog Number Product Name
Additional
Information

Forlabs (distributor for

Sigma-Aldrich)
PZ0323-5MG PF-06767832

Stock Code: 3573750.

Pricing is typically

available upon

quotation.[1]

Purchasing Notes:

This compound is intended for research use only.

Pricing and availability are subject to change. It is recommended to contact the supplier

directly for the most current information.

A Safety Data Sheet (SDS) should be requested from the supplier prior to purchase and

handling.

Mechanism of Action and Signaling Pathway
PF-06767832 acts as a positive allosteric modulator and partial agonist at the M1 muscarinic

acetylcholine receptor. Its primary mechanism involves binding to a site on the M1 receptor that

is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This

allosteric binding potentiates the receptor's response to ACh.

The M1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist

and potentiation by PF-06767832, the following signaling cascade is initiated:

G-protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on

the α-subunit of the Gq/11 protein.

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates

phospholipase C (PLC).

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+,

activates Protein Kinase C (PKC), which then phosphorylates various downstream target

proteins, leading to a cellular response.

This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive

processes.
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Caption: M1 Muscarinic Receptor Signaling Pathway

Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for PF-
06767832.

Table 1: In Vitro Activity of PF-06767832
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Assay Cell Line Parameter Value Reference

Calcium

Mobilization

(PAM mode)

CHO-hM1 EC50 180 nM
Davoren et al.,

2016

Calcium

Mobilization

(Agonist mode)

CHO-hM1 EC50 230 nM
Davoren et al.,

2016

M1 Receptor

Binding Affinity
CHO-hM1 Ki Not Reported -

Selectivity vs.

M2/M3

Receptors

- - High [2]

Table 2: In Vivo Efficacy of PF-06767832 in Rodent Models

Model Species Dose Effect Reference

Amphetamine-

induced

Hyperlocomotion

Rat 1 mg/kg, i.p.
Reduction in

locomotor activity
[2]

Amphetamine-

disrupted

Prepulse

Inhibition (PPI)

Rat 1 mg/kg, i.p.
Attenuation of

PPI deficit
[2]

Table 3: Pharmacokinetic Properties of PF-06767832 in Rats

Parameter Route Value Reference

Brain Penetration - Good [2]

Oral Bioavailability - Good [2]
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Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to measure the effect of PF-06767832 on intracellular calcium levels

in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1).

Materials:

CHO-hM1 cells

Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

Assay buffer (e.g., HBSS with 20 mM HEPES)

Fluo-4 AM calcium indicator dye

Pluronic F-127

Probenecid

PF-06767832

Acetylcholine (ACh)

384-well black, clear-bottom microplates

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
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Caption: Calcium Mobilization Assay Workflow
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Protocol:

Cell Plating:

One day prior to the assay, seed CHO-hM1 cells into 384-well black, clear-bottom

microplates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Dye Loading:

Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g.,

0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution

to each well.

Incubate the plates for 1 hour at 37°C.

Compound Addition and Fluorescence Measurement:

After incubation, wash the cells with assay buffer.

Place the plate in a fluorescence plate reader.

For PAM Mode: Add PF-06767832 at various concentrations and incubate for 2-5 minutes.

Then, add a sub-maximal concentration of acetylcholine (e.g., EC20) and immediately

begin measuring fluorescence.

For Agonist Mode: Add PF-06767832 at various concentrations and immediately begin

measuring fluorescence.

Record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

Data Analysis:

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
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Calculate the response over baseline for each well.

Plot the response against the log concentration of PF-06767832.

Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
This protocol is used to assess the potential antipsychotic-like activity of PF-06767832 by

measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

Male Sprague-Dawley or Wistar rats (250-350 g)

Open-field activity chambers equipped with infrared beams

d-Amphetamine sulfate

PF-06767832

Vehicle (e.g., saline, 0.5% methylcellulose)

Syringes and needles for intraperitoneal (i.p.) injection
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Caption: Amphetamine-Induced Hyperlocomotion Workflow
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Acclimation and Habituation:

Allow rats to acclimate to the housing facility for at least one week before the experiment.

On the day of the experiment, transport the rats to the testing room and allow them to

acclimate for at least 1 hour.

Place each rat individually into an open-field activity chamber and allow for a habituation

period of 30-60 minutes.

Drug Administration:

Following habituation, administer PF-06767832 (e.g., 1 mg/kg) or its vehicle via

intraperitoneal (i.p.) injection.

Allow for a pretreatment interval of approximately 30 minutes.

After the pretreatment interval, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

Locomotor Activity Recording:

Immediately after the amphetamine or saline injection, return the rats to the activity

chambers.

Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity)

for 60-90 minutes.

Data Analysis:

Quantify the locomotor activity data, typically in 5- or 10-minute time bins.

Compare the locomotor activity of the different treatment groups (Vehicle + Saline, Vehicle

+ Amphetamine, PF-06767832 + Amphetamine).

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the

significance of any observed effects. A significant reduction in amphetamine-induced

hyperlocomotion by PF-06767832 suggests potential antipsychotic-like efficacy.
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Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling

PF-06767832.

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area, preferably in a chemical fume hood.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain and review the Safety Data Sheet (SDS) from the supplier before

handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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